molecular formula C33H40O20 B12300216 Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1-->6)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside

Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1-->6)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside

Cat. No.: B12300216
M. Wt: 756.7 g/mol
InChI Key: DCHRRURXMLCREO-UHFFFAOYSA-N
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Description

Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is a flavonoid glycoside compound. It is known for its antioxidant properties and is found in various plants, particularly in the legume family. This compound has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with specific sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through extraction from natural sources, such as the leaves of Sophora japonica. The extraction process involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the kaempferol backbone .

Scientific Research Applications

Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside involves its antioxidant properties. It scavenges free radicals and inhibits the formation of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The compound also exhibits inhibitory activity against enzymes like topoisomerase, which is involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct antioxidant properties and biological activities. The presence of multiple sugar residues linked to the kaempferol backbone enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)24(43)27(46)32(51-17)53-30-25(44)20(39)16(8-34)50-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3

InChI Key

DCHRRURXMLCREO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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